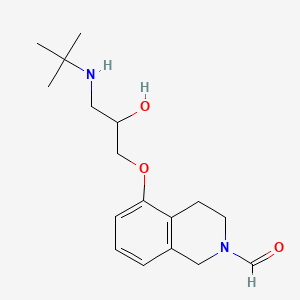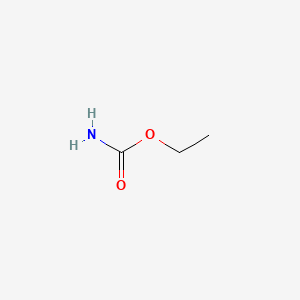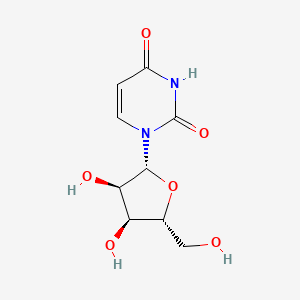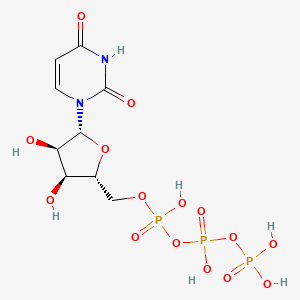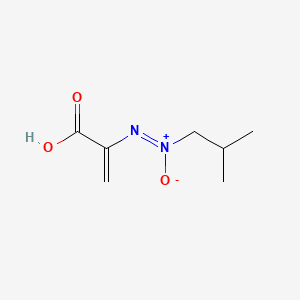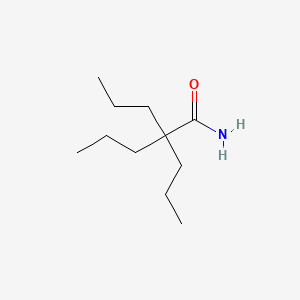
2,5-ジメチル-2,5-ジ(tert-ブチルパーオキシ)ヘキサン
概要
説明
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is a colorless, mobile liquid . It is technically pure and is used as an initiator (radical source) in the crosslinking of polymers, and the rheology control of polypropylene . It is also used in the production of controlled rheology polypropylene (CR-PP) .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is C16H34O4 . The InChI Key is DMWVYCCGCQPJEA-UHFFFAOYSA-N . The SMILES representation is CC©©OOC©©CCC©©OOC©©C .Chemical Reactions Analysis
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is used as a radical initiator in various chemical reactions . It is particularly used in the crosslinking of natural rubber and synthetic rubbers, as well as polyolefins .Physical And Chemical Properties Analysis
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane is a clear liquid . It has a refractive index of 1.4200 to 1.4240 at 20°C . It is immiscible with water but soluble in organic solvents and alcohol . The molecular weight is 290.44 g/mol .科学的研究の応用
ポリマー生産
Varoxは、ポリマーの生産に使用されます 。ラジカル源として作用し、モノマーが重合してポリマーを形成する重合プロセスを開始します。
ポリマー架橋
この化合物は、ポリマーの架橋にも使用されます 。架橋は、1つのポリマー鎖を別のポリマー鎖に結合するプロセスであり、ポリマーの弾性や硬さなどの物理的特性を変更することができます。
アクリル生産
Varoxは、アクリル生産にも役割を果たします 。アクリルは、塗料からプラスチックガラスまで、幅広い用途で使用されるプラスチックの一種です。
ポリマーリサイクル
ポリマーリサイクルの分野では、Varoxが使用されています 。ポリマーを構成モノマーに分解するのに役立ち、これらは新しいポリマーを製造するために再利用できます。
ポリプロピレンのレオロジー制御
Varoxは、ポリプロピレンのレオロジー制御における開始剤として使用されます 。レオロジーは物質の流動に関する研究であり、この文脈では、ポリプロピレンの加工中の流動特性を制御することを含みます。
化学合成
Varoxは、二官能性ジアルキルペルオキシドとしての特性により、さまざまな化学合成プロセスで使用されています 。さまざまな化学化合物の合成における反応プロセスを開始するラジカル開始剤として作用することができます。
作用機序
Target of Action
The primary target of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, also known as Varox, is polymers, specifically natural and synthetic rubbers, as well as polyolefins . It acts as an initiator or a radical source in the crosslinking of these polymers .
Mode of Action
Varox functions as a bifunctional peroxide, which means it can initiate two different reactions. It serves as a free radical source, initiating the crosslinking of polymers . Crosslinking is a process where polymer chains are linked together, enhancing the material’s properties such as its elasticity and strength .
Biochemical Pathways
In the polymerization process, varox initiates the crosslinking of polymers, leading to the formation of a three-dimensional network of linked polymer chains . This process enhances the properties of the resulting material.
Pharmacokinetics
It’s important to note that varox is a liquid at room temperature and is immiscible in water . It has a density of 0.877 g/mL at 25 °C and a vapor pressure of 0.002Pa at 20℃ .
Result of Action
The action of Varox results in the crosslinking of polymers, leading to materials with enhanced properties. For example, rubber compounds containing Varox have excellent scorch safety . In the case of polypropylene, Varox can cause degradation in the temperature range of 200-250°C, which is useful for controlling the rheology of the polymer .
Action Environment
The action of Varox is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the degradation of polypropylene occurs in the temperature range of 200-250°C . Additionally, Varox is unstable and may contain an inhibitor to prevent premature reaction . It should be stored in a cool, dry place away from heat sources and incompatible materials such as strong oxidizing agents, acids, reducing agents, and organic materials .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is primarily used as an initiator in polymerization reactions, particularly in the preparation of polymers such as polyethylene, polypropylene, and polyvinyl chloride . It acts as a radical source in the crosslinking of polymers
Cellular Effects
It is known that this compound can influence the function of cells indirectly through its role in the production and modification of polymers .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane primarily involves the initiation of polymerization reactions . As a bifunctional dialkyl peroxide, it serves as a radical source, facilitating the crosslinking of polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is known for its high thermal stability . It decomposes at room temperature, releasing oxygen and initiating polymerization reactions .
特性
IUPAC Name |
2,5-bis(tert-butylperoxy)-2,5-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4/c1-13(2,3)17-19-15(7,8)11-12-16(9,10)20-18-14(4,5)6/h11-12H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWVYCCGCQPJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4 | |
| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025110 | |
| Record name | 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane is a clear, yellow liquid. (NTP, 1992)also for storage and transport mixed with inert solid., Liquid; Other Solid, Clear yellow liquid; [CAMEO] Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxide, 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl)bis[2-(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
122 to 126 °F at 0.1 mmHg (NTP, 1992) | |
| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
185 °F (NTP, 1992) | |
| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
78-63-7 | |
| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Varox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varox | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Peroxide, 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl)bis[2-(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl 1,1,4,4-tetramethyltetramethylene diperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923755EYY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
46 °F (NTP, 1992) | |
| Record name | 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



